
Methyl 2-phenylundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-phenylundecanoate is an organic compound that belongs to the ester family It is characterized by a long carbon chain with a phenyl group attached to the second carbon atom and a methyl ester group at the end
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-phenylundecanoate can be synthesized through several methods. One common approach involves the esterification of 2-phenylundecanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of the Suzuki–Miyaura coupling reaction, where a boron reagent is used to couple a phenyl group to a long-chain alkyl halide, followed by esterification with methanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques further enhances the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenylundecanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-phenylundecanoic acid.
Reduction: 2-phenylundecanol.
Substitution: Nitro- or halogen-substituted derivatives of the phenyl group.
Scientific Research Applications
Methyl 2-phenylundecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2-phenylundecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 2-phenylundecanoate can be compared with other similar compounds, such as:
Methyl 2-phenylpropanoate: A shorter-chain ester with similar chemical properties but different physical characteristics.
Methyl 2-phenylhexanoate: Another ester with a medium-length carbon chain, used in similar applications but with distinct reactivity and properties.
The uniqueness of this compound lies in its longer carbon chain, which imparts different solubility, volatility, and reactivity compared to its shorter-chain counterparts .
Properties
CAS No. |
62425-28-9 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
methyl 2-phenylundecanoate |
InChI |
InChI=1S/C18H28O2/c1-3-4-5-6-7-8-12-15-17(18(19)20-2)16-13-10-9-11-14-16/h9-11,13-14,17H,3-8,12,15H2,1-2H3 |
InChI Key |
BOZNIVWXRHNNML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


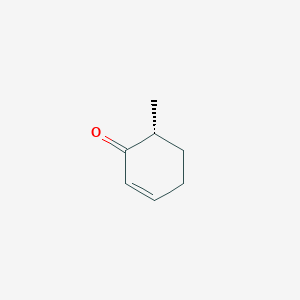
![3,3'-[Hexane-1,6-diylbis(oxy)]dipropanenitrile](/img/structure/B14531595.png)
![1,1'-{[Bromo(nitro)methylene]disulfonyl}bis(3-nitrobenzene)](/img/structure/B14531596.png)
![2-(2-Methylprop-1-en-1-yl)spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B14531599.png)
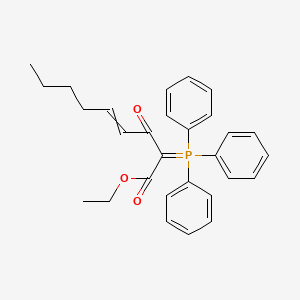
![2-Cyclopropyl-3-[dichloro(cyclopropyl)methyl]cycloprop-2-en-1-one](/img/structure/B14531603.png)
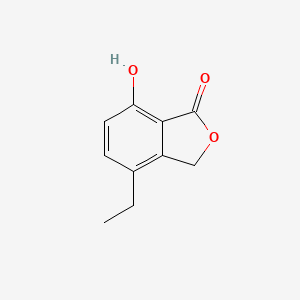
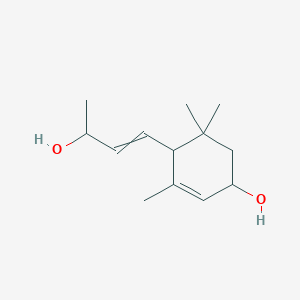
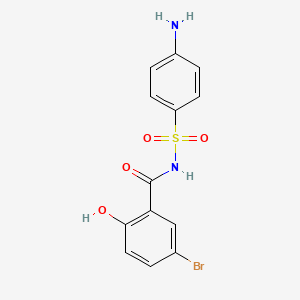
![1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine](/img/structure/B14531631.png)
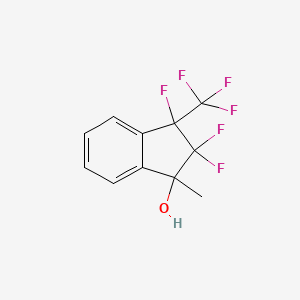
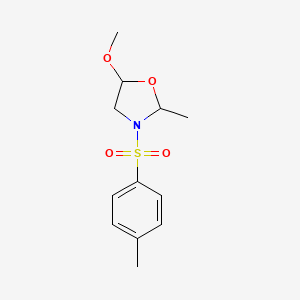
![1-(Hexyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14531656.png)
![[3-(tert-Butylsulfanyl)prop-1-en-1-yl]benzene](/img/structure/B14531659.png)
